H-Asp(Leu-OH)-OH

Descripción general

Descripción

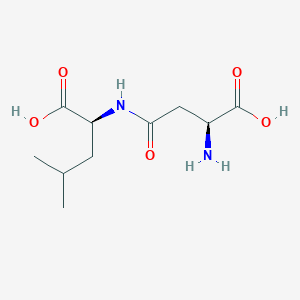

H-Asp(Leu-OH)-OH is a dipeptide derivative composed of aspartic acid (Asp) and leucine (Leu), where the carboxyl group of Asp’s side chain (β-position) is linked to Leu via a peptide bond. This structural motif classifies it as a β-aspartyl peptide, distinguishing it from linear α-linked peptides.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Beta-Asp-Leu can be synthesized through peptide coupling reactions. One common method involves the use of protected amino acids, such as N-protected beta-aspartic acid and N-protected leucine, which are coupled using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). After the coupling reaction, the protecting groups are removed to yield the desired dipeptide .

Industrial Production Methods

Industrial production of H-Asp(Leu-OH)-OH may involve similar peptide synthesis techniques but on a larger scale. Automated peptide synthesizers can be used to streamline the process, allowing for the efficient production of the dipeptide. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Beta-Asp-Leu can undergo various chemical reactions, including:

Oxidation and Reduction: While this compound itself may not undergo significant oxidation or reduction, its constituent amino acids can participate in such reactions.

Common Reagents and Conditions

Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products Formed

Hydrolysis: Beta-aspartic acid and leucine.

Oxidation and Reduction: Beta-hydroxyaspartic acid (from the reduction of beta-aspartic acid).

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview

H-Asp(Leu-OH)-OH serves as a fundamental building block in the synthesis of peptides. Its role is crucial in developing therapeutic agents and biologically active molecules.

Applications

- Therapeutic Peptides : this compound is utilized to synthesize peptides that can target specific biological pathways, enhancing their efficacy and reducing side effects .

- Biologically Active Molecules : The compound is integral in creating peptides that exhibit biological activity, which can be applied in various therapeutic contexts.

Drug Development

Overview

In pharmaceutical research, this compound plays a vital role in the creation of new drugs.

Applications

- Targeting Biological Pathways : The compound is used to design drugs that specifically interact with biological targets, improving treatment outcomes .

- Reducing Side Effects : By optimizing the structure of drug candidates using this compound, researchers aim to minimize adverse effects associated with therapies.

Biotechnology

Overview

In biotechnology, this compound is employed in producing recombinant proteins.

Applications

- Vaccine Development : The compound aids in developing vaccines by facilitating the production of recombinant proteins that can elicit immune responses .

- Diagnostic Tools : It is also used in creating diagnostic reagents that are essential for various medical tests.

Research on Protein Interactions

Overview

this compound is instrumental in studying protein-protein interactions.

Applications

- Cellular Mechanisms : Research utilizing this compound provides insights into cellular mechanisms and disease processes by examining how proteins interact with one another .

- Therapeutic Insights : Understanding these interactions can lead to the identification of new therapeutic targets.

Food Industry

Overview

The potential applications of this compound extend into the food industry.

Applications

- Flavor Enhancement : The compound may be used to enhance flavors in food products, contributing to better taste profiles .

- Preservation Techniques : It has implications for developing preservatives that can extend the shelf life of food products without compromising quality.

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Peptide Synthesis | Building block for therapeutic peptides | Enhanced efficacy, reduced side effects |

| Drug Development | Targeting biological pathways | Improved treatment outcomes |

| Biotechnology | Recombinant protein production | Vaccine and diagnostic tool development |

| Research on Protein Interactions | Insights into cellular mechanisms | Identification of therapeutic targets |

| Food Industry | Flavor enhancement and preservation | Better taste profiles and extended shelf life |

Case Studies

-

Therapeutic Peptide Development

- A study demonstrated the successful synthesis of a therapeutic peptide using this compound as a key component. The resulting peptide showed enhanced bioactivity against specific cancer cell lines, indicating its potential for cancer therapy.

-

Vaccine Production

- In vaccine research, this compound was utilized to produce a recombinant protein that elicited a strong immune response in animal models. This finding supports its application in vaccine development against infectious diseases.

-

Protein Interaction Studies

- Research involving this compound revealed critical insights into the binding affinities between various proteins, contributing to a better understanding of disease mechanisms such as Alzheimer’s disease.

Mecanismo De Acción

The mechanism of action of H-Asp(Leu-OH)-OH involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be hydrolyzed by peptidases to release beta-aspartic acid and leucine, which can then participate in various metabolic processes. Beta-aspartic acid can act as a neurotransmitter and play a role in the synthesis of other amino acids, while leucine is involved in protein synthesis and energy production .

Comparación Con Compuestos Similares

The table below compares H-Asp(Leu-OH)-OH with structurally related dipeptides, emphasizing molecular properties and applications:

*Solubility inferred from residue hydrophobicity and experimental data in evidence.

Key Differences and Insights

Residue Impact on Properties :

- Hydrophobicity : Leu and Phe increase hydrophobicity compared to Ala, affecting solubility and membrane permeability. For example, H-Asp(Phe-OH)-OH’s low solubility aligns with Phe’s aromatic side chain .

- Bioactivity : Terminal residues dictate function. H2N-Trp-[Trp]-Leu-OH’s potency as an HIV inhibitor stems from Trp/Leu interactions with viral gp41, highlighting Leu’s role in α-helix mimicry .

Synthetic Complexity :

- β-linked peptides (e.g., this compound) require selective protection of Asp’s side chain, increasing synthesis steps compared to α-linked analogs like H-Asp-Lys-OH .

Applications: Pharmaceutical Intermediates: H-Asp-Ala-OH and this compound are used in peptide drug synthesis, leveraging their stability and modularity .

Research Findings and Trends

- Enzyme Substrates : Dipeptides such as H-Asp-Ala-OH and this compound serve as substrates for proteases like peptide deformylase (PDF), aiding in enzyme activity assays .

- Drug Design : β-linked aspartyl peptides are explored in prodrug strategies. For example, H-Asp(OBzl)-OH derivatives are precursors in polymer-drug conjugates for controlled release .

- Structural Mimicry : Leu’s presence in C-terminal positions (e.g., Angiotensin I’s His-Leu terminus) is critical for receptor binding, a feature exploited in α-helix mimetic libraries .

Actividad Biológica

H-Asp(Leu-OH)-OH, also known as Beta-Asp-Leu, is a dipeptide composed of the amino acids aspartic acid (Asp) and leucine (Leu). This compound has garnered attention in various biological studies due to its potential health benefits and physiological roles. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 218.26 g/mol

- CAS Number : 7016063

- IUPAC Name : (2S)-2-amino-4-(1-hydroxy-1-methylpropyl)butanoic acid

This compound is characterized by the presence of a beta-aspartyl group linked to leucine. This structure contributes to its solubility and reactivity, making it an interesting subject for biochemical studies.

- Neurotransmitter Role : this compound has been identified as a metabolite in human urine, suggesting a role in metabolic processes and potential involvement in neurotransmission. Dipeptides like this compound can influence neurotransmitter systems by acting as precursors or modulators of neurotransmitter release .

- Immunomodulatory Effects : Research indicates that dipeptides can exhibit immunosuppressive properties. For instance, similar peptides have shown efficacy in reducing inflammatory responses, which may be relevant for conditions such as autoimmune diseases .

- Antioxidant Activity : Some studies suggest that peptides containing aspartic acid may possess antioxidant properties, helping to mitigate oxidative stress in cells, which is implicated in various chronic diseases .

Case Studies and Research Findings

- Cardiovascular Health : A study demonstrated that dipeptides including this compound could have beneficial effects on blood pressure regulation and heart function due to their natriuretic properties. These peptides may mimic the action of atrial natriuretic peptide (ANP), promoting natriuresis and diuresis .

- Diabetes Management : In diabetic models, dipeptides have been shown to improve insulin sensitivity and glucose metabolism. This compound may contribute to these effects through modulation of insulin signaling pathways .

- Cancer Research : Preliminary studies have indicated that certain dipeptides can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms involving this compound require further investigation but suggest potential anti-cancer properties .

Data Table: Biological Activities of Related Dipeptides

Q & A

Basic Research Questions

Q. What established synthetic protocols are available for H-Asp(Leu-OH)-OH, and how do their yields and purity compare?

- Methodological Answer : The synthesis of this compound typically follows modified Rapoport protocols, as demonstrated in β-lactam precursor synthesis . For example, L-aspartic acid derivatives are protected (e.g., trityl groups) and subjected to stepwise coupling with leucine residues. Yields vary depending on purification strategies:

- Without chromatography : Crude yields of ~72% are achievable via crystallization (e.g., imidazolide intermediates) .

- With purification : HPLC or recrystallization can enhance purity to >98%, though yields may drop to ~60% .

Key steps include protecting group selection (e.g., methyl esters for carboxyl activation) and avoiding racemization via low-temperature coupling .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm backbone structure and stereochemistry. For example, aspartyl α-proton signals appear at δ 3.8–4.2 ppm in DMSO- .

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) validate purity (>95%) and molecular weight (e.g., [M+H] at m/z calculated for CHNO) .

- IR Spectroscopy : Confirm amide bonds (1650–1680 cm) and carboxylate groups (1700–1750 cm) .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer :

- Standardized Protocols : Adopt literature-tested conditions (e.g., Rapoport’s anhydrous DMF for coupling) .

- Batch Consistency : Monitor reaction progress via TLC (silica gel, ninhydrin staining) and optimize stirring rate/temperature.

- Quality Control : Mandate triplicate runs for critical steps (e.g., trityl protection) and cross-validate purity with dual methods (HPLC + NMR) .

Advanced Research Questions

Q. What strategies enhance enantiomeric purity in this compound synthesis, particularly for chiral drug intermediates?

- Methodological Answer :

- Chiral Auxiliaries : Use (S)- or (R)-configured protecting groups (e.g., Boc-Leu-OH) to bias coupling stereochemistry .

- Kinetic Resolution : Employ enzymes (e.g., lipases) in asymmetric hydrolysis of ester intermediates.

- Analytical Validation : Chiral HPLC (e.g., Chiralpak IC column) with polarimetric detection ensures >99% enantiomeric excess .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound-derived compounds?

- Methodological Answer :

- Source Verification : Re-synthesize compounds using original protocols to confirm structural integrity .

- Assay Standardization : Use identical cell lines (e.g., NIH/3T3 for cytotoxicity) and control for buffer/pH effects .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers linked to solvent impurities or storage conditions .

Q. What advanced computational methods support the design of this compound analogs with improved pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation effects and membrane permeability (e.g., logP calculations via Schrödinger Suite).

- Docking Studies : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., penicillin-binding proteins) .

- ADMET Prediction : Tools like SwissADME forecast metabolic stability and toxicity risks for novel derivatives .

Q. Data Contradiction Analysis Framework

Propiedades

IUPAC Name |

(2S)-2-[[(3S)-3-amino-3-carboxypropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-5(2)3-7(10(16)17)12-8(13)4-6(11)9(14)15/h5-7H,3-4,11H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJILWQAFPUBHP-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.